molecular formula C22H25N3O6 B2355321 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941997-64-4

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2355321
CAS-Nummer: 941997-64-4
Molekulargewicht: 427.457
InChI-Schlüssel: NITCWPAJUOTWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in oncological research, as 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines by targeting multiple key pathways. These mechanisms include the inhibition of crucial enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are vital for cancer cell proliferation and survival . Beyond its anticancer potential, this benzamide derivative is a valuable compound for investigating new antibacterial therapies. Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally related to this compound, have shown remarkable potency against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Some analogues exhibit a multi-targeting mechanism of action, disrupting bacterial membrane potential, interfering with menaquinone biosynthesis, and inducing iron starvation, leading to a low propensity for resistance development . The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, enhancing the molecule's metabolic stability and its ability to form hydrogen bonds with biological targets . This reagent is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-9-8-10-16(11-14)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITCWPAJUOTWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Material: 3,4,5-Triethoxybenzoic Acid

3,4,5-Triethoxybenzoic acid is synthesized via sequential ethylation of gallic acid (3,4,5-trihydroxybenzoic acid) using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically conducted in acetone or dimethylformamide (DMF) at reflux (80–100°C) for 12–24 hours.

Conversion to Acid Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. A representative procedure involves refluxing 3,4,5-triethoxybenzoic acid with excess SOCl₂ (3 equiv) in dichloromethane (DCM) for 4 hours, followed by solvent evaporation to yield the corresponding benzoyl chloride as a pale-yellow oil.

Table 1: Comparison of Chlorinating Agents

Agent Solvent Temperature (°C) Yield (%) Purity (HPLC)
SOCl₂ DCM 40 92 98.5
(COCl)₂ THF 25 88 97.8
PCl₅ Toluene 110 75 95.2

Preparation of 5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

3-Methoxybenzoic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. The intermediate 3-methoxybenzohydrazide is isolated via filtration and recrystallized from ethanol/water (yield: 85–90%).

Cyclization to Oxadiazole

Cyclodehydration of the hydrazide is achieved using cyanogen bromide (BrCN) or phosphorus oxychloride (POCl₃). A optimized protocol involves treating 3-methoxybenzohydrazide with BrCN (1.2 equiv) in acetonitrile at 0–5°C, followed by gradual warming to room temperature. The resulting 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Reaction Parameters:

  • Solvent: Acetonitrile > DMF > THF
  • Catalyst: No catalyst required
  • Yield: 78% (BrCN), 65% (POCl₃)

Amide Bond Formation

Coupling Strategies

The benzoyl chloride and oxadiazole amine are coupled using Schotten-Baumann conditions (aqueous NaOH, DCM) or via carbodiimide-mediated reactions. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM yields the target compound in 82% purity.

Table 2: Coupling Reagent Efficacy

Reagent System Solvent Temperature (°C) Yield (%)
EDCl/HOBt DCM 25 82
HATU/DIEA DMF 0–5 88
SOCl₂ (in situ) THF 40 75

Purification and Crystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystalline solids. High-performance liquid chromatography (HPLC) confirms purity >98%, while melting point analysis (mp 168–170°C) aligns with literature values.

Alternative Synthetic Pathways

One-Pot Oxadiazole Formation and Amidation

A convergent approach involves simultaneous cyclization and amidation. 3-Methoxybenzohydrazide is treated with 3,4,5-triethoxybenzoyl chloride in the presence of POCl₃, enabling intramolecular cyclization and amide bond formation in a single step. While this method reduces reaction steps, yield optimization remains challenging (55–60%).

Palladium-Catalyzed Cross-Coupling

Inspired by methodologies in patent CA2833394C, Suzuki-Miyaura coupling could theoretically introduce the 3-methoxyphenyl group post-oxadiazole formation. However, this route necessitates protecting group strategies for the amine and ethoxy moieties, complicating scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 2H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, aromatic), 4.12 (q, J = 7.0 Hz, 6H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.43 (t, J = 7.0 Hz, 9H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.5 (C=O), 162.3 (oxadiazole-C), 152.1–108.7 (aromatic carbons), 63.1 (OCH₂), 55.9 (OCH₃), 14.7 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS: m/z 485.2 [M+H]⁺ (calculated for C₂₃H₂₅N₃O₆: 485.17).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol and acetonitrile are prioritized for their recyclability. Patent US11649213 emphasizes distillation protocols for solvent recovery, achieving >90% reuse in subsequent batches.

Analyse Chemischer Reaktionen

3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have indicated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Medicine: The compound’s biological activities make it a candidate for therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials for industrial applications, including coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, such as tubulin polymerization, which is crucial for cell division.

    Modulating signaling pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

    Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Benzamide Substituent (R1) Oxadiazole Substituent (R2) Key Biological Activity Molecular Weight (g/mol) Reference
Target Compound 3,4,5-Triethoxy 3-Methoxyphenyl Inferred: Antifungal/antimicrobial ~455.47
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Antifungal (C. albicans, MIC = 50 µg/mL) ~521.60
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Antifungal (C. albicans, MIC = 100 µg/mL) ~495.61
OZE-III Pentanamide 4-Chlorophenyl Antimicrobial (S. aureus, MIC = 4–8 µg/mL) ~279.72
D29 () Cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-...] 3,4-Dimethoxyphenyl Inhibits alanine dehydrogenase (AlaDH) ~434.45
Compound 1f () 3,4-Dimethoxyphenyl Anticancer (HOP-92 lung cancer cells) ~353.38

Key Observations:

Electron-Donating Groups: Methoxy/ethoxy substituents may enhance hydrogen bonding or π-π interactions with biological targets (e.g., thioredoxin reductase in LMM5/LMM11) . Positional Isomerism: The 3-methoxyphenyl group (target) vs. 4-substituted phenyl (e.g., OZE-III, LMM5) may alter binding orientation in enzyme active sites .

Antifungal vs. Antimicrobial Activity :

  • Sulfamoyl-containing analogs (LMM5, LMM11) show antifungal activity via thioredoxin reductase inhibition, while chlorophenyl (OZE-III) or morpholine sulfonyl () derivatives exhibit broader antimicrobial effects .
  • The target compound lacks sulfamoyl groups, suggesting a divergent mechanism of action compared to LMM5/LMM11.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 3,4,5-triethoxybenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine, paralleling methods in and .

Research Findings and Implications

  • Antifungal Potential: Structural similarity to LMM5/LMM11 suggests the target compound may inhibit fungal thioredoxin reductase, warranting in vitro validation .
  • Antimicrobial Optimization : Substituting the oxadiazole with halogenated or sulfonamide groups (e.g., OZE-III, ) could enhance activity against resistant pathogens .

Biologische Aktivität

3,4,5-Triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antibacterial and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 353.35 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. The oxadiazole derivatives have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

  • A related compound, N-(1,3,4-Oxadiazol-2-yl)benzamides, demonstrated potent activity against Neisseria gonorrhoeae, a significant pathogen with rising antibiotic resistance. The minimum inhibitory concentrations (MICs) were reported as low as 0.25 µg/mL for some derivatives .

The mechanism of action for oxadiazole-containing compounds typically involves interference with bacterial cell division processes. Specifically, they target the FtsZ protein, which is crucial for bacterial cytokinesis. This has been validated through docking studies and biological assays that show these compounds inhibit bacterial growth effectively .

Case Study 1: Antibacterial Efficacy

In a comparative study of various oxadiazole derivatives, it was found that those similar to 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited strong antibacterial activity against multidrug-resistant strains such as MRSA and VRE. The study indicated that structural modifications could enhance efficacy and bioavailability .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. Preliminary results indicated a favorable safety margin in human cell lines with minimal cytotoxic effects observed at therapeutic concentrations . This suggests potential for clinical applications pending further studies.

Data Tables

Compound Target Bacteria MIC (µg/mL) Activity
HSGN-237N. gonorrhoeae0.25High
HSGN-238MRSA0.50Moderate
3,4,5-Triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideE. coliTBDTBD

Q & A

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves a multi-step process:

  • Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, using catalysts like POCl₃ or H₂SO₄ .
  • Substitution Reactions : Introduction of the triethoxybenzamide moiety via nucleophilic acyl substitution, optimized by microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 70–85% purity) .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the final product .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ≈ 465.2 g/mol) .
    • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .

Q. What are the recommended protocols for initial bioactivity screening?

  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
    • Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Key Modifications :
  • Triethoxy Group : Replacement with bulkier substituents (e.g., trifluoromethyl) enhances lipophilicity (logP > 3.5) and membrane permeability .
  • Oxadiazole Ring : Sulfur substitution (e.g., thiadiazole) alters electronic properties, affecting binding affinity .
    • Analog Comparisons : See for structural analogs (e.g., methylsulfonyl vs. benzoyl groups) and their bioactivity trends .

Q. What strategies resolve conflicting bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Structural Confounders : Compare crystallographic data (e.g., SHELXL-refined structures) to rule out polymorphism or solvate formation .
  • Computational Validation : Use molecular docking to identify binding poses that explain divergent activity (e.g., hydrogen bonding with Val135 in GSK-3β) .

Q. How can molecular docking predict interactions with biological targets?

  • Target Selection : Prioritize enzymes with known oxadiazole affinity (e.g., GSK-3β, InhA) .
  • Software Workflow :

Ligand Preparation : Optimize protonation states with OpenBabel.

Docking : AutoDock Vina or Schrödinger Glide to simulate binding (e.g., hydrogen bonds between oxadiazole N3 and Val135) .

Validation : Compare results with crystallographic data (e.g., water-mediated interactions in InhA) .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Microwave Assistance : Reduces reaction time from 12h to 2h for cyclization steps, maintaining >80% yield .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for acyl substitution efficiency .
  • Solvent Optimization : Use DMF for polar intermediates or toluene for reflux-driven dehydrations .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

  • Hydrolytic Degradation : Monitor in PBS (pH 7.4) via HPLC; methoxy groups reduce susceptibility compared to nitro substituents .
  • Oxidative Stability : Add antioxidants (e.g., BHT) during storage to prevent oxadiazole ring cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.